Oct-7-en-2-ylboronic acid
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Overview
Description
Oct-7-en-2-ylboronic acid is an organoboron compound with the molecular formula C₈H₁₇BO₂ It is a boronic acid derivative characterized by the presence of a boron atom bonded to an alkyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oct-7-en-2-ylboronic acid typically involves the borylation of alkenes. One common method is the hydroboration of 1-octene followed by oxidation. The reaction proceeds as follows:
Hydroboration: 1-octene is treated with diborane (B₂H₆) in tetrahydrofuran (THF) to form the trialkylborane intermediate.
Oxidation: The trialkylborane is then oxidized using hydrogen peroxide (H₂O₂) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Oct-7-en-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes.
Substitution: It can participate in substitution reactions with halides to form new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Oct-7-en-2-ol or octan-2-one.
Reduction: Octane.
Substitution: Various substituted boronic acids or esters.
Scientific Research Applications
Oct-7-en-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of Oct-7-en-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species.
Comparison with Similar Compounds
Phenylboronic acid: Used in similar coupling reactions but has different reactivity due to the aromatic ring.
Pinacolborane: Another boronic acid derivative with different steric and electronic properties.
Allylboronic acid: Similar in structure but with an allyl group instead of an octenyl group.
Uniqueness: Oct-7-en-2-ylboronic acid is unique due to its long alkyl chain, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring hydrophobic interactions or specific steric effects.
Properties
Molecular Formula |
C8H17BO2 |
---|---|
Molecular Weight |
156.03 g/mol |
IUPAC Name |
oct-7-en-2-ylboronic acid |
InChI |
InChI=1S/C8H17BO2/c1-3-4-5-6-7-8(2)9(10)11/h3,8,10-11H,1,4-7H2,2H3 |
InChI Key |
WQBSNFLAZILDJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)CCCCC=C)(O)O |
Origin of Product |
United States |
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